
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol
Descripción general
Descripción
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol is a synthetic small molecule with a wide range of applications in scientific research and drug discovery. It is a versatile compound that can be used as a precursor to a variety of different compounds, and has been used in a variety of different experiments, including those related to enzymology, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Metal Ion Complexes with Agricultural Chemicals
Research on pyrimidine derivatives, similar to 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol, shows that they can form complexes with metal ions such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These complexes are primarily coordinated through the carbonyl group at the C(4) position, indicating potential applications in agriculture, environmental science, and analytical chemistry for detecting and quantifying metal ions in various matrices (Dixon & Wells, 1986).
Structural and Theoretical Insights into Arylsulfonylated Pyrimidin Derivatives
The synthesis and structural analysis of arylsulfonylated pyrimidin derivatives provide insights into the non-covalent interactions that stabilize their structures. These interactions and the resulting stabilities are crucial for designing new materials and molecules with desired properties. The study's findings on the electronic structures and reactivity could be relevant for developing novel compounds with specific electronic or photophysical properties (Ali et al., 2021).
OLED Applications
A study on organic light-emitting diodes (OLEDs) demonstrates the use of pyrimidine derivatives as components in exciplex systems, which are crucial for creating devices with high efficiency and simplified structures. This research could suggest potential applications for similar compounds in the development of advanced electronic and photonic devices, highlighting the versatility of pyrimidine derivatives in materials science (Zhao et al., 2017).
Anti-tubercular Activity
Pyrimidin derivatives have been explored for their medicinal properties, including anti-tubercular activity. The design, synthesis, and molecular docking studies of specific pyrimidin derivatives have shown promising results against Mycobacterium tuberculosis, indicating the potential of similar compounds in drug development for treating tuberculosis (Erkin et al., 2021).
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-11(6-9(8)2)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSXFUTTICSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





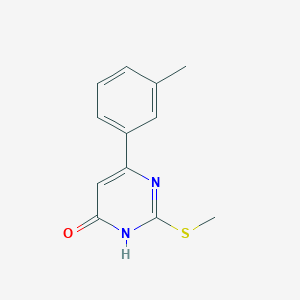
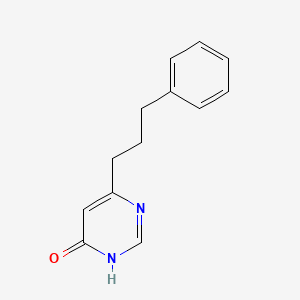
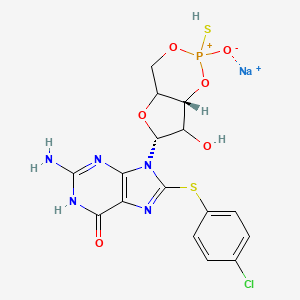


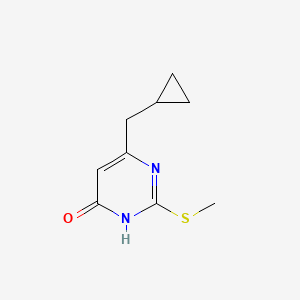
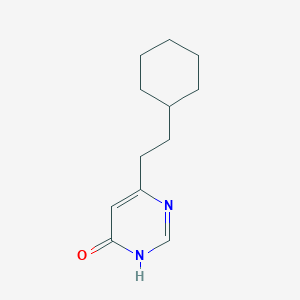
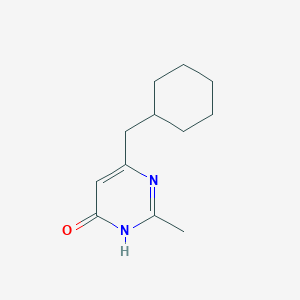

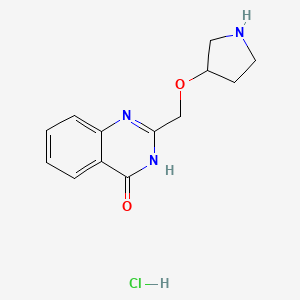
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)